

# Natural occurrence of Morpholine-2,5-dione derivatives

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## Compound of Interest

Compound Name: Morpholine-2,5-dione

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## Abstract

The **morpholine-2,5-dione** core, a heterocyclic scaffold analogous to cyclodipeptides, represents a fascinating and underexplored class of natural products.[2] These cyclodipeptides, featuring a characteristic combination of one amide and one ester bond within a six-membered ring, are found in a diverse array of organisms, from marine sponges to entomopathogenic fungi. Their structural novelty is matched by a broad spectrum of biological activities, positioning them as promising lead structures in drug discovery and development.[1] [4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural occurrence of **morpholine-2,5-dione** derivatives. We will explore their natural sources, delve into the intricacies of their biosynthesis, detail their pharmacological significance, and provide robust, field-proven protocols for their isolation and structural elucidation.

## The Morpholine-2,5-dione Scaffold: A Primer

The **morpholine-2,5-dione** ring system is a depsipeptide, a class of compounds containing both ester and amide bonds.[5][6] Unlike their well-known cousins, the piperazine-2,5-diones (cyclic dipeptides), which form readily from two  $\alpha$ -amino acids, the synthesis of **morpholine-2,5-diones** requires the condensation of one  $\alpha$ -amino acid and one  $\alpha$ -hydroxy acid. This structural distinction, the replacement of an amide with an ester linkage, imparts unique conformational and physicochemical properties. These properties influence their biological activity and make them attractive scaffolds for creating biodegradable polymers (polydepsipeptides) for biomedical applications.[2][3]

While many derivatives have been synthesized to explore their potential, nature has long been a source of these unique molecules.[3] Understanding their natural origins provides critical insights into novel chemical diversity and biosynthetic strategies.

## Natural Sources and Bioactive Derivatives

**Morpholine-2,5-dione** derivatives have been isolated from a variety of natural sources, demonstrating their widespread, albeit often overlooked, presence in different ecosystems. The producing organisms range from marine invertebrates to terrestrial fungi, each yielding compounds with distinct structural features and biological activities.

| Compound Name       | Natural Source   | Organism Type                | Reported Biological Activity                |
|---------------------|--|------------------------------|---|
| Bassiatin           | Beauveria bassiana                                       | Fungus<br>(Entomopathogenic) | Insecticidal[15]                            |
| Chelonin A          | Chelonaplysilla sp.                                      | Marine Sponge                | Cytotoxic, Anti-inflammatory[11]            |
| Various Derivatives | Flowers, Mushrooms,<br>Sea Cucumbers,<br>Algae, Bacteria | Diverse                      | General antimicrobial,<br>Enzyme inhibition |

This table represents a summary of known sources. The discovery of new derivatives is an active area of natural product research.

## The Biosynthetic Machinery: Nonribosomal Peptide Synthetases

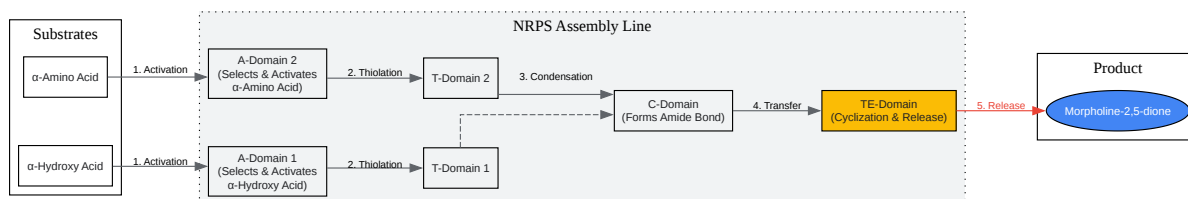
The biosynthesis of **morpholine-2,5-diones**, like many complex peptide natural products, is not performed by the ribosome. Instead, it is accomplished by large, modular megaenzymes known as Nonribosomal Peptide Synthetases (NRPSs).[5][6][8] These enzymatic assembly lines offer a powerful platform for generating structural diversity.

The formation of a **morpholine-2,5-dione** involves a specialized NRPS pathway:[7]

- **Monomer Activation:** An Adenylation (A) domain selects and activates the specific  $\alpha$ -amino acid and  $\alpha$ -hydroxy acid substrates by converting them to aminoacyl-AMP and hydroxyacyl-AMP, respectively.[16]

- Thiolation: The activated monomers are then transferred to a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, tethering them as thioesters.[16]
- Bond Formation: A Condensation (C) domain catalyzes the formation of the initial amide or ester bond, creating a linear di-peptide still attached to the enzyme.
- Cyclization and Release: A terminal Thioesterase (TE) or a specialized cyclizing C domain catalyzes the intramolecular cyclization.[5] This crucial step involves the nucleophilic attack of the free amine or hydroxyl group onto the thioester carbonyl, forming the final ring structure and releasing the molecule from the NRPS enzyme.

The modular nature of NRPSs allows for the incorporation of a wide variety of building blocks, leading to the diverse derivatives observed in nature.



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Generalized NRPS Biosynthetic Pathway for **Morpholine-2,5-diones**.

## Technical Guide: Isolation and Structural Elucidation

The successful isolation and characterization of novel natural products is a cornerstone of drug discovery. The following protocols are designed to be self-validating, with clear checkpoints to ensure the integrity of the process.

## Experimental Protocol: Bioassay-Guided Isolation from a Fungal Culture

This protocol outlines a generalized workflow for isolating a bioactive **morpholine-2,5-dione** derivative, such as Bassiatin, from a culture of the entomopathogenic fungus *Beauveria bassiana*.<sup>[12][13][14][17][18]</sup> The principle of bioassay-guided fractionation is to use a relevant biological assay (e.g., insecticidal activity) to track the compound of interest through each purification step.

### Step 1: Fungal Cultivation and Extraction

- **Rationale:** To generate sufficient biomass containing the target secondary metabolites. Liquid culture is often preferred for scalability and easier extraction over solid-state fermentation.
- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of *B. bassiana*.
- Incubate for 14-21 days at 25°C with shaking (150 rpm) to ensure aeration.
- Separate the mycelia from the culture broth by vacuum filtration. Both should be processed as the target compound may be intracellular or secreted.
- Exhaustively extract the mycelial mass with ethyl acetate. Concurrently, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
- Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.
  - Checkpoint: A portion of the crude extract should be tested in the bioassay to confirm the presence of the desired activity.

### Step 2: Solvent Partitioning and Fractionation

- **Rationale:** To separate compounds based on their polarity, simplifying the mixture for chromatographic purification.
- Dissolve the crude extract in 90% aqueous methanol and partition against hexane. This removes highly nonpolar lipids and pigments.

- Collect the methanol layer and evaporate the solvent.
- The resulting residue is the active fraction, ready for chromatography.
  - Checkpoint: Test both the hexane and methanol fractions in the bioassay. Activity should be concentrated in the methanol fraction.

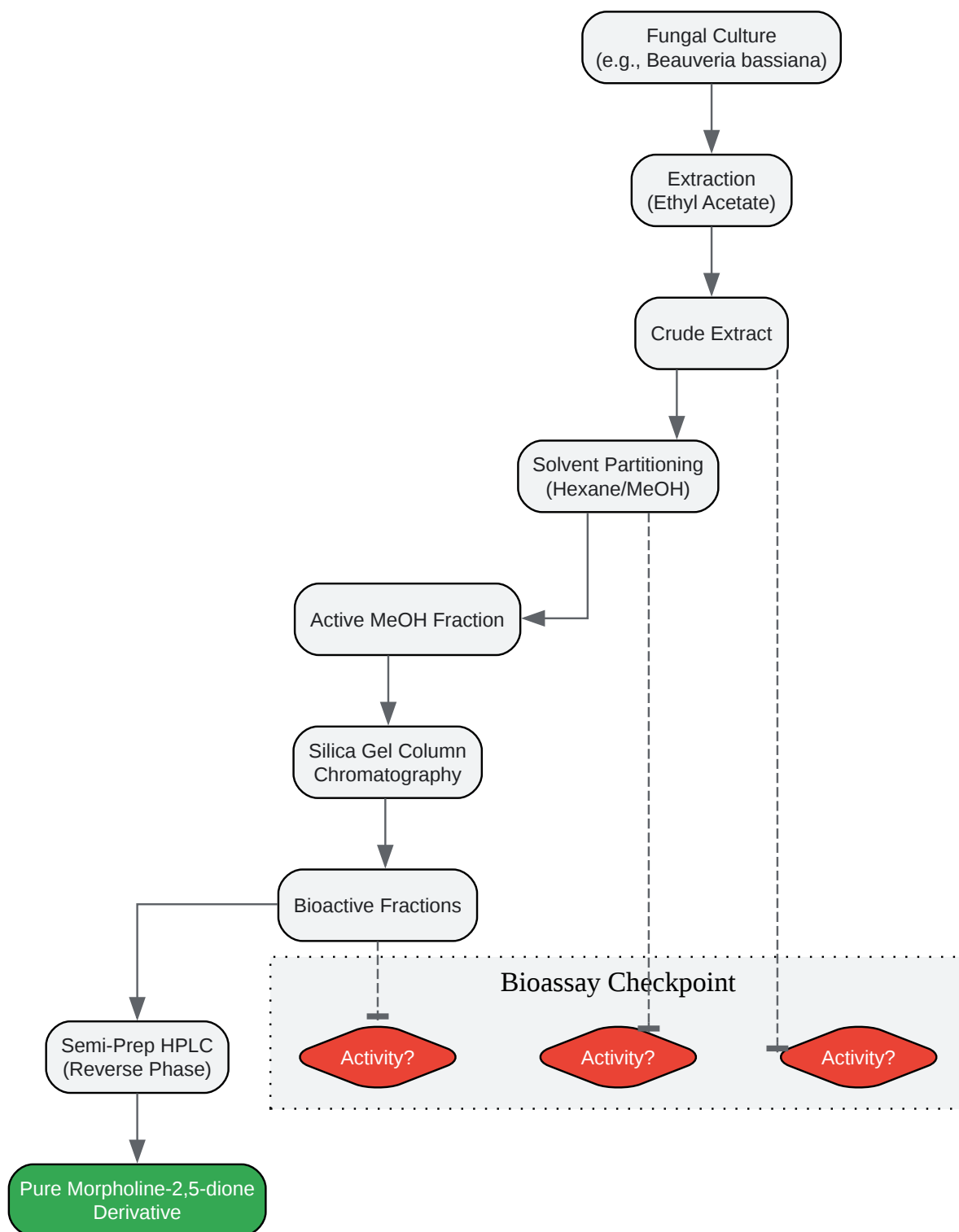
### Step 3: Column Chromatography

- Rationale: To perform the initial, large-scale separation of the active fraction.
- Pack a silica gel column with an appropriate solvent system (e.g., starting with 100% dichloromethane and gradually increasing polarity with methanol).
- Load the active fraction onto the column and elute with the solvent gradient.
- Collect fractions and monitor by Thin-Layer Chromatography (TLC).
  - Checkpoint: Spot each fraction on a TLC plate, develop, and visualize (e.g., under UV light and with a staining agent). Pool fractions with similar TLC profiles and test each pool in the bioassay to identify the active fractions.

### Step 4: High-Performance Liquid Chromatography (HPLC) Purification

- Rationale: To achieve final purification of the target compound to >95% purity.
- Dissolve the most active fraction from the previous step in a suitable solvent (e.g., methanol).
- Inject onto a semi-preparative reverse-phase C18 HPLC column.
- Elute with a gradient of acetonitrile in water.
- Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.
  - Checkpoint: Each isolated peak should be re-analyzed by analytical HPLC to confirm purity and tested in the bioassay. The activity should now be associated with a single, pure

compound.



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## Bioassay-Guided Isolation Workflow.

## Structural Elucidation Methodology

Once a pure compound is isolated, its chemical structure must be determined. This is a systematic process that integrates data from several analytical techniques.

- High-Resolution Mass Spectrometry (HRMS): This is the first step to determine the exact mass of the molecule, which allows for the calculation of its elemental formula (e.g.,  $C_{12}H_{18}N_2O_4$ ).
- $^1H$  NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). This helps identify key fragments like alkyl chains, aromatic rings, and protons adjacent to heteroatoms.
- $^{13}C$  NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their type (e.g., carbonyl, aliphatic, aromatic). For a **morpholine-2,5-dione**, characteristic signals for the ester and amide carbonyls will be present in the 165-175 ppm region.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
  - COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, allowing for the tracing of proton networks within a spin system.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified by COSY and establishing the overall carbon skeleton, including the placement of carbonyl groups and heteroatoms to confirm the **morpholine-2,5-dione** ring.
- X-Ray Crystallography: If a suitable crystal of the compound can be grown, this technique provides an unambiguous 3D structure, confirming connectivity and absolute stereochemistry.

## Conclusion and Future Perspectives

The natural world remains a vast and largely untapped reservoir of chemical innovation.<sup>[15]</sup> **Morpholine-2,5-dione** derivatives, found in diverse organisms like marine sponges and fungi, exemplify this potential.<sup>[9][10]</sup> Their unique cyclodipeptide structure, assembled by sophisticated NRPS machinery, gives rise to a range of important biological activities, from cytotoxic to insecticidal.

For researchers in drug development, these natural products offer validated starting points for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the discovery and characterization of new derivatives. Future efforts should focus on exploring novel ecological niches for new producer organisms, elucidating the specific enzymatic domains responsible for their biosynthesis, and applying synthetic biology approaches to engineer novel derivatives with enhanced therapeutic properties. The journey from a fungal culture or marine sponge to a potential new drug is complex, but it begins with the fundamental principles of natural product isolation and characterization.

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